molecular formula C12H19NO4S B8358293 N-(3-Acetylthio-2-methylpropanoyl)-N-cyclobutylglycine

N-(3-Acetylthio-2-methylpropanoyl)-N-cyclobutylglycine

Cat. No. B8358293
M. Wt: 273.35 g/mol
InChI Key: PBODOLPKDOKHOV-UHFFFAOYSA-N
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Patent
US04256761

Procedure details

Ammonia gas was bubbled through a stirred methanolic solution of N-(3-acetylthio-2-methylpropanoyl)-N-cyclobutylglycine (14.1 g, 0.052 mol) for 1 hour. This reaction mixture was left stirring 1 more hour at room temperature. Concentration on a rotary evaporator removed the remaining ammonia and most of the solvent. The residue was rediluted with methanol (500 ml) and the resultant solution was stirred with Bio-Rad AG-50W-X2 cation exchange resin (200 ml) for 1 hour. Filtration followed by concentration of the filtrate yielded 11 g (91%) of a thick yellow oil. This material was purified by HPLC with ethyl acetate, toluene, hexane, acetic acid (25:15:25:1) as the eluent to afford 8.8 g of the compound as a very viscous colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
N.C([S:5][CH2:6][CH:7]([CH3:19])[C:8]([N:10]([CH:15]1[CH2:18][CH2:17][CH2:16]1)[CH2:11][C:12]([OH:14])=[O:13])=[O:9])(=O)C>>[SH:5][CH2:6][CH:7]([CH3:19])[C:8]([N:10]([CH:15]1[CH2:18][CH2:17][CH2:16]1)[CH2:11][C:12]([OH:14])=[O:13])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
14.1 g
Type
reactant
Smiles
C(C)(=O)SCC(C(=O)N(CC(=O)O)C1CCC1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring 1 more hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
This reaction mixture was left
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
removed the remaining ammonia
ADDITION
Type
ADDITION
Details
The residue was rediluted with methanol (500 ml)
STIRRING
Type
STIRRING
Details
the resultant solution was stirred with Bio-Rad AG-50W-X2 cation exchange resin (200 ml) for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
SCC(C(=O)N(CC(=O)O)C1CCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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